2,4-Difluoro-3-nitrobenzaldehyde
Description
2,4-Difluoro-3-nitrobenzaldehyde (CAS: 1806388-63-5) is a fluorinated aromatic aldehyde with a nitro group at the 3-position and fluorine atoms at the 2- and 4-positions. Its molecular formula is C₇H₃F₂NO₃, and it has a molecular weight of 187.11 g/mol. This compound is typically used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing effects of the nitro and fluorine groups, which enhance reactivity in condensation and nucleophilic addition reactions . Combi-Blocks supplies this compound at a purity of 98%, highlighting its suitability for high-precision applications .
Properties
IUPAC Name |
2,4-difluoro-3-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO3/c8-5-2-1-4(3-11)6(9)7(5)10(12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPUPKGNQZOMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-nitrobenzaldehyde typically involves the nitration of 2,4-difluorobenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available 2,4-difluorotoluene. The toluene derivative undergoes oxidation to form 2,4-difluorobenzaldehyde, followed by nitration to yield the final product. The process requires optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an alkaline medium, or chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2,4-Difluoro-3-aminobenzaldehyde.
Substitution: 2,4-Difluoro-3-(substituted)benzaldehyde.
Oxidation: 2,4-Difluoro-3-nitrobenzoic acid.
Scientific Research Applications
2,4-Difluoro-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2,4-Difluoro-3-nitrobenzaldehyde exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions include the interaction of the nitro group with reducing agents and the activation of the benzene ring for nucleophilic substitution .
Comparison with Similar Compounds
Key Findings:
Positional Isomerism Effects: Reactivity: The position of fluorine and nitro groups significantly impacts electronic and steric effects. For example, this compound has fluorine atoms in proximity to the aldehyde group (positions 2 and 4), creating a strong electron-withdrawing environment that enhances electrophilicity at the carbonyl carbon. Synthetic Utility: The nitro group’s position influences downstream reactions. A nitro group at the 3-position (as in the target compound) is meta-directing, whereas a nitro group at the 4-position (as in 2,3-Difluoro-4-nitrobenzaldehyde) may alter regioselectivity in electrophilic substitutions .
Purity and Availability :
- Combi-Blocks supplies all listed isomers, but This compound has the highest purity (98%), suggesting superior batch consistency for industrial applications .
Comparison with Non-Fluorinated Analogs: lists 4-Bromo-3-nitrobenzaldehyde (CAS: N/A), a brominated analog. Fluorine’s electronegativity also enhances stability against metabolic degradation, making fluorinated analogs more relevant in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
